molecular formula C15H13N B1294319 2,2-Diphenylpropionitrile CAS No. 5558-67-8

2,2-Diphenylpropionitrile

Cat. No. B1294319
CAS RN: 5558-67-8
M. Wt: 207.27 g/mol
InChI Key: DPVHBXFSKLKYIQ-UHFFFAOYSA-N
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Description

2,2-Diphenylpropionitrile is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and material science. The compound is characterized by the presence of a nitrile group attached to a propionitrile backbone flanked by two phenyl rings. This structure has been shown to be versatile for further chemical modifications and reactions, making it a valuable intermediate in synthetic chemistry.

Synthesis Analysis

The synthesis of compounds related to 2,2-diphenylpropionitrile has been explored through different methods. For instance, the preparation of 2-amino-4,6-diphenylnicotinonitriles has been achieved using a green approach involving a four-component reaction in water under ultrasound irradiation, which offers advantages such as high yields and environmental friendliness due to the absence of a transition metal or base catalyst . Another study describes the synthesis of 2-arylquinolines from β-arylpropionitriles, which involves a cyclization process mediated by iminyl radicals, followed by oxidation to yield the final products .

Molecular Structure Analysis

The molecular structure of compounds similar to 2,2-diphenylpropionitrile has been investigated using various analytical techniques. For example, the study of 2-methoxy-4,6-diphenylnicotinonitrile employed X-ray diffraction to confirm its orthorhombic crystallization and to analyze the molecule's spatial attributes, including key interactions like π–π stacking and H…X contacts that contribute to the crystal's stability .

Chemical Reactions Analysis

2,2-Diphenylpropionitrile undergoes various chemical reactions due to its reactive nitrile group. The decyanation of 2,2-diphenylpropionitrile induced by LiAlH4 has been investigated, revealing a mechanism that involves the attack of the hydride reagent on the cyano carbon atom, followed by fragmentation to yield a mixture of hydrocarbon and amine products . Additionally, reactions of 2-formyl-3-methoxypropionitrile derivatives have been studied, demonstrating the formation of different products through electrophilic substitution and intra- or intermolecular substitutions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2-diphenylpropionitrile and related compounds are crucial for their application in various fields. The thermal decomposition of 2,2'-azobis(2-methylpropionitrile) in the presence of different benzoquinones has been examined, providing insights into the reaction mechanisms and the formation of addition products . Furthermore, the synthesis and characterization of new soluble polyurethanes based on nitrile-containing diphenols have been reported, with analyses including spectroscopic methods and thermal analysis to determine their structures and properties .

Scientific Research Applications

Decyanation Mechanism

2,2-Diphenylpropionitrile, when reduced with LiAlH4 in THF, results in a mix of hydrocarbon and amine. The process suggests a mechanism involving hydride attack on the cyano carbon atom, followed by fragmentation of the formed imine salt intermediate (Mattalia et al., 2000).

Thermal Decomposition in Polymer Chemistry

In the presence of certain benzoquinones, the thermal decomposition of 2,2'-azobis(2-methylpropionitrile) leads to the formation of distinct addition products, indicating a specific chemical behavior that could be relevant in polymer synthesis and decomposition studies (Hageman, 2000).

Chemical Characterization

The synthesis and analytical characterization of substances with a diphenylethylamine nucleus, including diphenidine and its isomers, were explored. This research is significant for understanding the structural and chemical properties of these compounds (Wallach et al., 2015).

Cyanoethyl Complexes in Coordination Chemistry

The preparation and reactions of cyanoethyl complexes of cobalt were studied, using NMR spectroscopy for structural confirmation. This research contributes to the field of coordination chemistry, particularly in understanding complex formation and reactivity (Misono et al., 1967).

Atom Transfer Radical Polymerization

Research into pyridylphosphine ligands in iron-mediated atom transfer radical polymerization of certain monomers showed that these systems were well-controlled, contributing to polymer science and engineering (Xue et al., 2007).

Analytical Biochemistry

In analytical biochemistry, the reaction of o-diphenols with nitrite to produce a chromophore has been utilized for detecting specific compounds in biochemistry and related fields (Waite & Tanzer, 1981).

Antioxidant Capacity Evaluation

The DPPH assay, used to evaluate the antioxidant properties of plant constituents, represents a significant application in the study of natural products and food sciences (Pyrzyńska & Pękal, 2013).

Palladium-Catalyzed Decarboxylative Coupling

The use of acids in palladium-catalyzed decarboxylative coupling reactions, involving various aryl halides, represents a significant advancement in organic synthesis and catalysis (Moon et al., 2009).

Safety And Hazards

2,2-Diphenylpropionitrile is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, and Acute Tox. 4 Oral . It is harmful if swallowed, harmful in contact with skin, and toxic if inhaled . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

2,2-diphenylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H13N/c1-15(12-16,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVHBXFSKLKYIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00204127
Record name 2,2-Diphenylpropiononitrile
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Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Diphenylpropionitrile

CAS RN

5558-67-8
Record name α-Methyl-α-phenylbenzeneacetonitrile
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Record name 2,2-Diphenylpropiononitrile
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Record name 5558-67-8
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Record name 2,2-Diphenylpropiononitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
JM Mattalia, N Bodineau, JC Négrel… - Journal of Physical …, 2000 - Wiley Online Library
The LiAlH 4 reduction of 2,2‐diphenylpropionitrile (4) in THF yields a mixture of the hydrocarbon 6 and the expected amine 5. Medium effects and reduction with LiAlD 4 suggest a …
Number of citations: 8 onlinelibrary.wiley.com
M Bevilacqua, T Montanari, C Resini… - nacatsoc.org
Protonic zeolites such as H-FER, H-ZSM5 and H-MOR find industrial application as acid catalysts in several reactions such as butene skeletal isomerization, xylene isomerization and …
Number of citations: 2 www.nacatsoc.org
CG Moseley - 1967 - search.proquest.com
University Microfilms, Inc., Ann Arbor, Michigan Page 1 This dissertation has been microfilmed exactly as received 67-16,316 MOSELEY, Charles Glenn, 1940ELECTRICAL EFFECTS …
Number of citations: 4 search.proquest.com
M Albeck, S Hoz, Z Rappoport - Journal of the Chemical Society …, 1975 - pubs.rsc.org
The reaction of α,α-dinitro-β,β-diphenyl-β-(trifluoroethoxy)ethane (5) with the bases (B) pyridine and collidine in acetonitrile gives the corresponding free ammonium ion BH+ and …
Number of citations: 2 pubs.rsc.org
HM Walborsky, FJ Impastato… - Journal of the American …, 1964 - ACS Publications
Halogen-lithium interchange between (+)-(S)-l-bromo-l-methyl-2, 2-diphenylcyclopropane and «-butyl-lithium produced l-methyl-2, 2-diphenylcyclopropyllithium which on treatment with …
Number of citations: 158 pubs.acs.org
JM Mattalia, A Samat, M Chanon - Journal of the Chemical Society …, 1991 - pubs.rsc.org
LiAlH4 reduction of 5-cyano-5-isopropylsulphonylnorborn-2-ene 1 gave the reduced product 2 resulting from the first reported LiAlH4-induced C–CN bond cleavage. Preliminary …
Number of citations: 9 pubs.rsc.org
PG Arapakos, MK Scott, FE Huber Jr - Journal of the American …, 1969 - ACS Publications
Study of the reaction of nitriles with solvated electrons demonstrated that reductive decyanation resulted from the interaction of primary, secondary, tertiary, and aromatic nitriles with …
Number of citations: 56 pubs.acs.org
JM Mattalia, Y Berchadsky, E Péralez, JC Négrel… - Tetrahedron letters, 1996 - Elsevier
LiAlH 4 reduction of 2-(isopropylsulfonyl)-bicyclo[2.2.1]hept-5-ene-2-carbonitrile 1 gave the reduced product 2 resulting from the first reported LiAlH 4 induced α-sulfonitrile decyanation. …
Number of citations: 4 www.sciencedirect.com
W Nagai, Y Hirata - The Journal of Organic Chemistry, 1989 - ACS Publications
In dichloromethane, the reaction of methyl (E)-2-cyano-3-(p-substituted-phenyl) acrylates (2) with 1-phenyldiazoethane (1), prepared from 2 molar equiv of acetophenone hydrazone, …
Number of citations: 14 pubs.acs.org
JM Mattalia, P Nava - European Journal of Organic Chemistry, 2019 - Wiley Online Library
The nucleophilic addition of organometallics to nitriles leads to an imine‐type intermediate. When the α‐position is substituted with a carbanion stabilizing group, an elimination can …

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